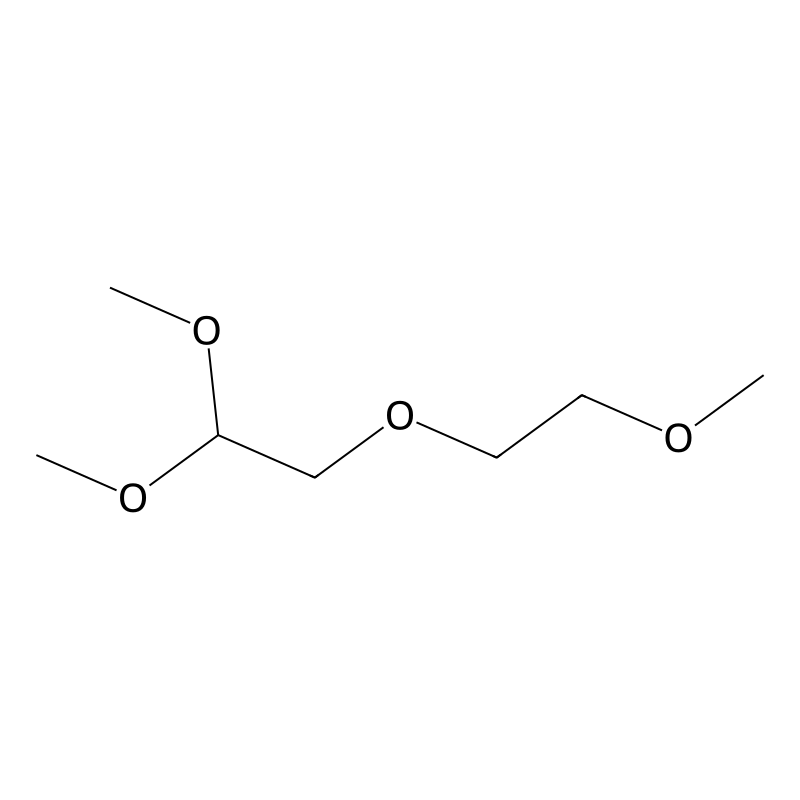1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent and Complexation Agent:
,1-Dimethoxy-2-(2-methoxyethoxy)ethane, also known as dimethoxyethoxyethane, finds application in scientific research as a solvent due to its several favorable properties. These include:
- High polarity: It possesses a polar ether group, enabling it to dissolve a wide range of polar solutes. [Source: PubChem, "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" []]
- Low volatility: Its low vapor pressure minimizes evaporation losses during experiments. [Source: TCI Chemicals, "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" ]
- High boiling point: It has a high boiling point, allowing for use in applications requiring elevated temperatures. [Source: PubChem, "1,1-Dimethoxy-2-(2-methoxyethoxy)ethane" []]
- Miscibility with water and organic solvents: It exhibits miscibility with both water and various organic solvents, offering versatility in choosing compatible reaction media. [Source: Sigma-Aldrich, "1-Bromo-2-(2-methoxyethoxy)ethane" []]
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C₇H₁₆O₄ and a CAS number of 94158-44-8. This compound features a central ethane structure substituted with two methoxy groups and one 2-methoxyethoxy group, contributing to its unique chemical properties. It is primarily used as a reactant in various synthetic pathways, notably in the production of Dirithromycin, a semi-synthetic macrolide antibiotic .
- Nucleophilic Substitution: The methoxy groups can act as leaving groups, facilitating nucleophilic attack by stronger nucleophiles.
- Acetal Formation: This compound can form acetals when reacted with aldehydes or ketones, which is useful in organic synthesis.
- Deprotection Reactions: The methoxy groups can be removed under acidic conditions to yield the corresponding alcohols.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane can be achieved through various methods:
- Esterification: Reacting methanol with ethylene glycol under acidic conditions can yield the desired compound.
- Alkylation Reactions: Using alkyl halides with the appropriate nucleophiles can also lead to the formation of this compound.
- Protective Group Strategies: Employing protective groups during multi-step syntheses can help isolate and purify the desired product effectively.
These methods highlight its accessibility for research and industrial applications.
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane has several notable applications:
- Intermediate in Pharmaceutical Synthesis: It is primarily utilized in the synthesis of Dirithromycin and potentially other pharmaceutical compounds.
- Solvent: Due to its polar nature, it can serve as a solvent in various organic reactions.
- Chemical Research: Used as a reagent in laboratory settings for exploring new synthetic pathways and reactions .
Several compounds share structural similarities with 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl Acetal | C₆H₁₄O₂ | Simpler structure; lacks additional ether group |
| Ethylene Glycol Dimethyl Ether | C₈H₁₈O₄ | More hydroxyl groups; used as antifreeze |
| 2-Methoxyethyl Acetate | C₇H₁₄O₃ | Esters; used as solvents and flavoring agents |
Uniqueness
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane stands out due to its dual methoxy substitutions and the presence of an ether group that enhances its solubility and reactivity compared to simpler ethers or acetals. This structural complexity allows it to function effectively as an intermediate in pharmaceutical synthesis while exhibiting potential biological activities.
IUPAC Nomenclature and Structural Features
The compound is systematically named 1,1-dimethoxy-2-(2-methoxyethoxy)ethane under IUPAC guidelines, reflecting its ethane backbone substituted with two methoxy (–OCH₃) groups at position 1 and a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at position 2. Its molecular formula is C₇H₁₆O₄, with a molar mass of 164.20 g/mol. The structure comprises a central ethane moiety flanked by oxygen-containing functional groups, creating a polar yet hydrophobic profile ideal for solvent applications.
Key Structural Attributes:
- Ether linkages: Three oxygen atoms form ether bonds, enhancing solubility in polar aprotic solvents.
- Acetal functionality: The 1,1-dimethoxy groups confer stability against nucleophilic attack under basic conditions.
- Branching: The 2-methoxyethoxy side chain introduces steric hindrance, influencing reactivity in substitution reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆O₄ | |
| Molecular Weight | 164.20 g/mol | |
| Boiling Point | 183.1 ± 25.0 °C (760 mmHg) | |
| Density (20 °C) | 1.000 g/mL |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its molecular architecture:
- ¹H NMR: Signals at δ 3.3–3.6 ppm correspond to methoxy protons, while δ 3.6–4.0 ppm arise from methylene groups adjacent to oxygen.
- ¹³C NMR: Peaks near δ 56–60 ppm indicate methoxy carbons, and δ 70–75 ppm correspond to ether-linked methylene carbons.
- IR Spectroscopy: Strong absorbance at 1100–1250 cm⁻¹ confirms C–O–C stretching vibrations.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








